![molecular formula C19H22F2N2O B5806896 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5806896.png)
1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine
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Overview
Description
1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine, also known as DFEBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in various scientific fields.
Scientific Research Applications
1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic drug. 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has also been investigated for its effects on the central nervous system, particularly its interaction with serotonin and dopamine receptors.
Mechanism of Action
1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine acts as a selective serotonin receptor antagonist, which means it blocks the binding of serotonin to its receptors. This mechanism of action is similar to that of other antidepressants and anxiolytics. 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has also been shown to interact with dopamine receptors, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects:
1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce locomotor activity and increase the time spent in the open arms of the elevated plus maze, which are indicators of reduced anxiety. 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on the central nervous system. However, there are also some limitations to its use. 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has a relatively short half-life, which may limit its effectiveness in long-term studies. It also has a low affinity for serotonin receptors compared to other antidepressants and anxiolytics, which may limit its potency.
Future Directions
There are several potential future directions for research on 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is its potential use as a treatment for depression and anxiety disorders. Future studies could investigate the effectiveness of 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine in clinical trials and compare its efficacy to other antidepressants and anxiolytics. Another area of interest is its interaction with dopamine receptors. Future studies could investigate the exact mechanism of action and potential applications in the treatment of dopamine-related disorders. Finally, future studies could investigate the potential use of 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine in combination with other drugs to enhance its effectiveness.
Conclusion:
In conclusion, 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine is a promising compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been extensively studied for its effects on the central nervous system. 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine has shown anxiolytic and antidepressant effects in animal models, and it has potential future applications in the treatment of depression, anxiety, and dopamine-related disorders. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzyl chloride with 2-ethoxyaniline to form 1-(2,6-difluorobenzyl)-4-(2-ethoxyphenyl)piperazine. The reaction can be catalyzed using a base such as potassium carbonate or sodium hydride. The final product can be purified using column chromatography or recrystallization.
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O/c1-2-24-19-9-4-3-8-18(19)23-12-10-22(11-13-23)14-15-16(20)6-5-7-17(15)21/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKAUAJRSZKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
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